molecular formula C15H21N3O2 B11729650 4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol

4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol

Cat. No.: B11729650
M. Wt: 275.35 g/mol
InChI Key: YWLXWFAWZITZLG-UHFFFAOYSA-N
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Description

4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a pyrazole moiety and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Zinc amalgam in hydrochloric acid, hydrogen gas with palladium on carbon

    Substitution: Various electrophiles in the presence of Lewis acids

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce a variety of functional groups onto the benzene ring.

Mechanism of Action

The mechanism of action of 4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,4-diol
  • 4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,2-diol

Uniqueness

4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl groups and a pyrazole moiety provides a versatile platform for further functionalization and exploration in various research fields .

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

4-[[[5-methyl-1-(2-methylpropyl)pyrazol-3-yl]amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C15H21N3O2/c1-10(2)9-18-11(3)6-15(17-18)16-8-12-4-5-13(19)7-14(12)20/h4-7,10,19-20H,8-9H2,1-3H3,(H,16,17)

InChI Key

YWLXWFAWZITZLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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